molecular formula C13H12O3 B8742962 Ethyl 3-(furan-2-yl)benzoate

Ethyl 3-(furan-2-yl)benzoate

Cat. No.: B8742962
M. Wt: 216.23 g/mol
InChI Key: QXOQNMFRJHWSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(furan-2-yl)benzoate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

The furan ring undergoes electrophilic substitution under superacidic or Lewis acid conditions. Key findings include:

Reaction Conditions and Outcomes

CatalystAreneTemperatureTimeYieldProduct
AlCl₃BenzeneRT1 h65%3-Aryl-3-(furan-2-yl)propenoate
TfOHToluene0°C2 h33%Methyl-substituted derivative
AlBr₃AnisoleRT3 h58%Methoxy-substituted product

Mechanism : O,C-diprotonation of the furan ring in Brønsted superacids (e.g., TfOH) generates a superelectrophilic dication, enabling arenium ion formation and subsequent hydroarylation . DFT calculations confirm the stability of dicationic intermediates (e.g., Bg ) .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic attacks under basic or reducing conditions:

Key Reactions

  • Grignard Reagents :
    Reaction with RMgX (R = alkyl/aryl) yields tertiary alcohols. For example, ethyl magnesium bromide produces 3-(furan-2-yl)benzyl alcohol derivatives at 50–60% yield.

  • Ammonolysis :
    NH₃ in ethanol generates 3-(furan-2-yl)benzamide, though yields are moderate (40–45%) due to competing hydrolysis.

Conditions : Typically performed in anhydrous THF or Et₂O at 0°C to RT.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids:

Hydrolysis Pathways

BaseSolventTemperatureTimeYieldProduct
NaOH (1M)EtOH/H₂OReflux6 h85%3-(Furan-2-yl)benzoic acid
LiOH·H₂OTHF/H₂ORT12 h78%Lithium carboxylate intermediate

Mechanism : Base-mediated saponification proceeds via tetrahedral intermediate formation, followed by deprotonation.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Example Reaction

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 24hEndo-oxabicyclic adduct62%

Regioselectivity : The electron-rich furan acts as a diene, favoring endo transition states.

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization:

Experimental Data

AcidSolventTemperatureTimeYieldProduct
TFACH₂Cl₂RT30 min89%Dihydrofuran derivative (Z:E=89:11)
H₂SO₄DCM40°C2 h45%Oligomeric byproducts

Mechanism : Protonation of the carbonyl group facilitates enolization, followed by nucleophilic attack on the furan ring to form a 2,5-dihydrofuran intermediate (E ), which dehydrates to yield fused bicyclic products .

Oxidative Transformations

Oxidation of the furan ring with mCPBA or O₃ leads to:

  • Epoxidation : Forms unstable epoxides (20–30% yield).

  • Ring-Opening : Ozonolysis generates diketones, though yields are low (<15%) due to overoxidation.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)benzoate

InChI

InChI=1S/C13H12O3/c1-2-15-13(14)11-6-3-5-10(9-11)12-7-4-8-16-12/h3-9H,2H2,1H3

InChI Key

QXOQNMFRJHWSJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=CO2

Origin of Product

United States

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